Cas no 17598-02-6 (7-Methoxy-2,2-dimethyl-2H-chromene)
17598-02-6 structure
7-Methoxy-2,2-dimethyl-2H-chromene Properties
Names and Identifiers
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- 7-Methoxy-2,2-dimethyl-2H-chromene
- 2H-1-Benzopyran,7-methoxy-2,2-dimethyl-
- 7-METHOXY-2,2-DIMETHYLCHROMENE
- AG1478
- 2,2 dimethyl 7 methoxychromene
- 2,2-Dimethyl-7-methoxy-2H-1-benzopyran
- 2H-1-Benzopyran,7-methoxy-2,2-dimethyl
- 6-Demethoxyageratochromene
- 7-methoxy-2,2-dimethyl-2H-1-benzopyran
- 7-Methoxy-2,2-dimethyl-2H-benzopyran
- 7-methoxy-2,2-dimethyl-3-chromene
- 7-methoxy-2,2-dimethylchrom-3-ene
- Demethoxyageratochromene
- Precocene 1
- Precocene I
- PRICOCENE I
- 2,2-dimethyl-7-methoxy-2h-1-benzopyra
- Precocene I,99%
- 7-Methoxy-2,2-dimethyl-3-chromene
- 7-Methoxy-2,2-diMethyl-2H-chroMene
- EINECS 241-566-0
- SCHEMBL118080
- 2H-1-Benzopyran, 7-methoxy-2,2-dimethyl-
- AS-42606
- NSC318791
- NSC 318791
- Prococene I
- DTXSID2037261
- 17598-02-6
- AI3-36846
- SB67357
- MFCD00006818
- AKOS006229098
- CHEBI:8368
- Precocene I, 99%
- UNII-25HLF91DGR
- CHEMBL451866
- FT-0637570
- 2,2-Dimethyl-2H-chromen-7-yl methyl ether #
- BRN 0133917
- 2H-1-BENZOPYRAN, 2,2-DIMETHYL-7-METHOXY-
- InChI=1/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H
- NSC-318791
- 2,2-Dimethyl-2H-chromen-7-yl methyl ether
- bmse000754
- 25HLF91DGR
- 7-Methoxy-2,2-dimethylchromene
- DIBUTYLCHLORENDATE
- NS00025777
- Q27108062
- C09017
- DB-044242
- 7-METHOXY-2,2-DIMETHYL-2H-1-BENZOPYRAN
- 7-methoxy-2,2-dimethyl-2H-chromene
- 6-demethoxyageratochromene
- 2,2-dimethyl-7-methoxy-2H-1-benzopyran
- 7-methoxy-2,2-dimethylchromene
- 2,2-dimethyl-2H-chromen-7-yl methyl ether
- PRECOCENE 1
- PRECOCENE I
- 7-METHOXY-2,2-DIMETHYL-3-CHROMENE
- +Expand
-
- MFCD00006818
- CPTJXGLQLVPIGP-UHFFFAOYSA-N
- InChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3
- CC1(C)C=CC2=C(C=C(C=C2)OC)O1
Computed Properties
- 190.09900
- 0
- 2
- 1
- 190.09938
- 14
- 233
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 18.5
Experimental Properties
- 2.87940
- 18.46000
- n20/D 1.56(lit.)
- 68 °C/0.1 mmHg(lit.)
- No data available
- 0.0±0.5 mmHg at 25°C
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Not determined
- Not determined
- 1.052 g/mL at 25 °C(lit.)
7-Methoxy-2,2-dimethyl-2H-chromene Security Information
7-Methoxy-2,2-dimethyl-2H-chromene Customs Data
- 2909199090
-
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
7-Methoxy-2,2-dimethyl-2H-chromene Price
7-Methoxy-2,2-dimethyl-2H-chromene Related Literature
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1. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products.Philip E. Brown,Wafa Y. Marcus,Panayiotis Anastasis J. Chem. Soc. Perkin Trans. 1 1985 1127
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2. Studies of chromenes. Part 11. 3-Substitution of 7-methoxy-2,2-dimethylchroman-4-one without ring opening via 3-brominationRobert K. Akuamoah,Philip E. Brown,Wafa Y. Marcus,John E. Steele J. Chem. Soc. Perkin Trans. 1 1995 197
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Victoria Dimakos,Tishaan Singh,Mark S. Taylor Org. Biomol. Chem. 2016 14 6703
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4. The synthesis of the epoxide and some other possible metabolites of precocene IRichard C. Jennings,Anthony P. Ottridge J. Chem. Soc. Perkin Trans. 1 1984 1733
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5. 2-Hydroxy-2-methyl-2H-1-benzopyran-3-carboxamide Derivatives produced by Knoevenagel Condensation?Conor N. O’Callaghan,T. Brian M. McMurry Derivatives produced by Knoevenagel Condensation?. Conor N. O’Callaghan T. Brian M. McMurry J. Chem. Res. (S) 1997 78
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6. The synthesis of the epoxide and some other possible metabolites of precocene IRichard C. Jennings,Anthony P. Ottridge J. Chem. Soc. Perkin Trans. 1 1984 1733
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7. Index pages
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8. Aryllead-mediated synthesis of linear 3-arylpyranocoumarins: synthesis of robustin and robustic acidDervilla M. X. Donnelly,David J. Molloy,John P. Reilly,Jean-Pierre Finet J. Chem. Soc. Perkin Trans. 1 1995 2531
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Sudipta Kumar Manna,Gautam Panda RSC Adv. 2014 4 21032
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Priyanka Singh,Subal Kumar Dinda,Shagufta,Gautam Panda RSC Adv. 2013 3 12100
Recommended suppliers
Amadis Chemical Company Limited
(CAS:17598-02-6)7-Methoxy-2,2-dimethyl-2H-chromene
99%
1g
350.0